molecular formula C12H17NO4 B13296651 tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate

tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B13296651
M. Wt: 239.27 g/mol
InChI Key: RFELWHKRGZUQGQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate is a carbamate derivative featuring a furan-2-yl substituent at the 1-position of a propan-2-yl backbone, with a tert-butyl carbamate group at the 2-position. This compound is structurally related to peptidomimetics and protease inhibitors, particularly in the context of cathepsin L inhibition .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C12H17NO4/c1-8(10(14)9-6-5-7-16-9)13-11(15)17-12(2,3)4/h5-8H,1-4H3,(H,13,15)

InChI Key

RFELWHKRGZUQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CO1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the protection of an amino acid derivative with a tert-butyl carbamate (Boc) group, followed by functionalization to introduce the furan-2-yl and ketone moieties. The key intermediate is often a Boc-protected amino acid or amino ester, which is then subjected to selective oxidation or substitution reactions.

Key Starting Materials

Detailed Preparation Procedure

A representative preparation method is described below, based on reduction and protection steps using diisobutylaluminum hydride (DIBAL-H) and tert-butyl carbamate:

Step Reagents & Conditions Procedure Yield Notes
1 (R)-Methyl 2-(tert-butoxycarbonylamino)propanoate, DCM, -78 °C, DIBAL-H (1.0 M in THF) The methyl ester is dissolved in dry dichloromethane and cooled to -78 °C. DIBAL-H is added dropwise over 30 min, stirred for 1.5 h at -78 °C, then quenched with water. The mixture is warmed to room temperature, filtered, washed, dried, and concentrated. 82% Produces (R)-tert-butyl 1-oxopropan-2-ylcarbamate intermediate.
2 Toluene, DIBAL-H, -78 °C The Boc-protected amino ester is dissolved in toluene and cooled to -78 °C. DIBAL-H is added dropwise and stirred for 2 h. Quenched with methanol and acidified with citric acid solution. Extracted with ethyl acetate, washed, dried, and concentrated. 85% Yields the title compound as a white semi-solid.
3 Purification by flash chromatography Crude product purified using petroleum ether:ethyl acetate (10:1) - Ensures high purity of final compound.

Summary Table of Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Product Description
Ester reduction DIBAL-H (1.0 M in THF) DCM -78 °C 1.5 h 82 (R)-tert-butyl 1-oxopropan-2-ylcarbamate
Further reduction DIBAL-H Toluene -78 °C 2 h 85 This compound
Purification Flash chromatography Petroleum ether:EtOAc (10:1) RT - - Pure final compound

Mechanistic Insights

  • DIBAL-H Reduction : DIBAL-H selectively reduces esters to aldehydes or alcohols depending on conditions. At -78 °C, partial reduction to aldehyde intermediates is favored, which is critical in maintaining the ketone functionality adjacent to the furan ring.
  • Boc Protection : The tert-butyl carbamate group protects the amine functionality during reduction and subsequent steps, preventing unwanted side reactions.
  • Furan Ring Introduction : Typically introduced via substitution or condensation reactions prior to or after Boc protection, depending on the synthetic route.

Analytical and Research Data

Nuclear Magnetic Resonance (NMR) Data

NMR Type Solvent Chemical Shifts (δ ppm) Assignments
^1H NMR (300 MHz) CDCl3 9.51 (s, 1H, aldehyde proton), 5.21 (broad s, 1H, NH), 4.24 (broad s, 1H, CH), 1.53 (s, 9H, tert-butyl), 1.35 (d, 3H, methyl) Confirms presence of Boc group, ketone, and furan ring protons
^1H NMR (400 MHz) DMSO-d6 9.43 (s, 1H), 7.33 (d, J=6.0 Hz, 1H), 3.85 (m, 1H), 1.39 (s, 9H), 1.12 (d, J=7.2 Hz, 3H) Supports structure integrity and stereochemistry

Purity and Yield

  • Yields reported range from 82% to 85% for key reduction steps.
  • Purity confirmed by chromatographic techniques (HPLC, flash chromatography).
  • Spectral data consistent with expected structure.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl group may produce alcohol derivatives .

Scientific Research Applications

tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents at the 1-position (e.g., benzylamino, methoxy, phenyl, cyclobutyl) and stereochemistry. These modifications influence physical properties, synthetic accessibility, and biological activity.

Substituent-Based Comparisons

Aromatic vs. Aliphatic Substituents
  • Benzylamino (Compound 37, ): tert-Butyl (S)-(1-(benzylamino)-1-oxopropan-2-yl)carbamate (37) exhibits a 95% yield, melting point (105–106°C), and distinct NMR shifts (e.g., 1H NMR δ 7.30–7.20 for benzyl protons) due to the benzyl group’s electron-rich nature .
  • Phenyl () : (S)-tert-Butyl 1-oxo-3-phenylpropan-2-yl carbamate (86) features a phenyl group, leading to higher hydrophobicity and a yellow oil physical state .
Heterocyclic and Bulky Substituents
  • Cyclobutyl () : tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate introduces a strained cyclobutyl ring, which may affect conformational flexibility and steric interactions in biological targets .
  • Morpholin-4-yl () : tert-Butyl N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]carbamate incorporates a morpholine ring, enhancing water solubility and hydrogen-bonding capacity .
  • Tetrahydropyran-4-yl () : The tetrahydropyran group in tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate provides a rigid, oxygen-containing heterocycle, influencing both solubility and metabolic stability .

Physical and Spectral Data Comparison

Compound Name Substituent Yield (%) Melting Point (°C) Key NMR Signals (1H) Reference
tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate Furan-2-yl N/A N/A N/A
Compound 37 () Benzylamino 95 105–106 δ 7.30–7.20 (m, 5H, Ar-H)
(S)-tert-Butyl 1-oxo-3-phenylpropan-2-yl carbamate (86) Phenyl N/A Oil δ 7.40–7.20 (m, 5H, Ar-H)
tert-Butyl [1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate Methoxy N/A N/A δ 3.40 (s, 3H, OCH3)

Biological Activity

tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate, a compound characterized by its unique structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its efficacy as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NO3C_8H_{15}NO_3 with a molecular weight of approximately 173.21 g/mol. The compound features a furan ring, which is known for its biological activity, and a carbamate functional group that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
Density1.015 g/cm³
LogP1.3029
Storage Conditions2–8°C

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate acylating agents under controlled conditions. The process may utilize various coupling agents to enhance yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing furan moieties showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL for the most active compounds .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, conjugates formed with furan derivatives have shown cytotoxic effects on cancer cell lines such as Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA). These studies report promising results in terms of cell viability reduction and apoptosis induction .

The mechanism underlying the biological activity of this compound may involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The presence of the furan ring is believed to play a crucial role in interacting with cellular targets, potentially leading to enhanced therapeutic effects against cancer cells.

Study 1: Antimicrobial Efficacy

In a comparative study involving various furan derivatives, this compound was evaluated for its antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of this compound in human cancer cell lines. The findings revealed that the compound reduced cell proliferation significantly at concentrations above 10 µM, with IC50 values indicating effective cytotoxicity . The study also highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl carbamate derivatives, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often synthesized by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) in aprotic solvents like dichloromethane or THF under basic conditions (e.g., triethylamine) . Optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios. Continuous flow reactors may enhance efficiency for scale-up .

  • Key Parameters :

ParameterExample Conditions
SolventDichloromethane, THF
BaseTriethylamine, NaHCO₃
Temperature0–25°C
Reaction Time4–24 hours

Q. Which purification techniques are most effective for isolating tert-butyl carbamate intermediates?

  • Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using ethanol/water mixtures) are standard. Analytical validation via TLC and HPLC ensures purity . For crystalline derivatives, X-ray diffraction (using SHELX programs ) confirms structural integrity.

Q. How can analytical techniques (NMR, MS, XRD) resolve structural ambiguities in carbamate derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to identify carbonyl (δ 150–160 ppm) and tert-butyl (δ 28–30 ppm) groups .
  • HRMS : Confirm molecular weight with <1 ppm error (e.g., [M+H]⁺ calculated vs. observed) .
  • XRD : Use SHELX-97 for structure refinement; validate hydrogen bonding and stereochemistry .

Advanced Research Questions

Q. How does the steric and electronic environment influence the stability of tert-butyl carbamates under varying pH and temperature?

  • Methodology : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The tert-butyl group enhances steric protection against hydrolysis, but acidic/basic conditions (pH <3 or >10) accelerate decomposition . Fluorinated analogs (e.g., trifluoromethyl derivatives) show improved stability due to electron-withdrawing effects .

  • Decomposition Pathways :

ConditionMajor Products
Acidic (pH 2)Furan-2-yl ketone, CO₂, tert-butanol
Basic (pH 12)Amine, tert-butyl oxide

Q. What strategies ensure enantioselective synthesis of chiral tert-butyl carbamates, and how are stereochemical outcomes validated?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography . For example, (R)-configured carbamates are synthesized using L-proline-derived catalysts .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for structurally similar carbamates?

  • Methodology :

  • Cross-validate data using multiple techniques (e.g., NMR + IR + MS).
  • Replicate reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Analyze batch-to-batch variability caused by impurities in starting materials (e.g., furan-2-yl ketone purity) .

Q. What role do tert-butyl carbamates play in medicinal chemistry, particularly in enzyme inhibition studies?

  • Methodology : These compounds act as covalent enzyme inhibitors (e.g., cysteine protease inhibitors) by forming reversible adducts with active-site nucleophiles. Kinetic assays (e.g., fluorescence-based) determine IC₅₀ values, while X-ray crystallography maps binding modes . For example, nitrile-containing analogs inhibit cathepsin L via thiol-mediated mechanisms .

  • Case Study :

Target EnzymeInhibition MechanismApplication
Cathepsin LCovalent bond with Cys25Antiviral drug development
SARS-CoV-2 MproKetoamide warheadCOVID-19 therapeutics

Data Contradiction Analysis

Q. Why might NMR spectra of tert-butyl carbamates show discrepancies in chemical shift assignments across studies?

  • Root Causes :

  • Solvent effects (e.g., DMSO vs. CDCl₃).
  • Dynamic proton exchange in carbamate NH groups .
    • Resolution : Use deuterated solvents consistently and report temperature during acquisition. For ambiguous peaks, employ 2D NMR (e.g., HSQC, NOESY) .

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